Fmoc-D-Orn(Dde)-OH: A Strategic Building Block for Advanced Peptide Synthesis
Fmoc-D-Orn(Dde)-OH: A Strategic Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the chemical properties, structure, and application of Fmoc-D-Orn(Dde)-OH. The narrative is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring a robust and reproducible application of this versatile reagent.
The Principle of Orthogonality: A Cornerstone of Complex Peptide Design
In the field of Solid-Phase Peptide Synthesis (SPPS), the creation of peptides with functionalities beyond a simple linear sequence—such as cyclic peptides, branched architectures, or site-specific conjugations—requires a sophisticated protection strategy.[1] The concept of "orthogonality" is central to this challenge, referring to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting the others.[2]
Fmoc-D-Orn(Dde)-OH is a quintessential example of an orthogonally protected amino acid, designed for strategic flexibility. It incorporates:
-
An α-amino Fmoc group: The 9-fluorenylmethyloxycarbonyl group is the standard, base-labile protection for the N-terminus in Fmoc-based SPPS. It is reliably cleaved using a mild base, typically a solution of piperidine in DMF.[3]
-
A δ-amino Dde group: The side-chain amine of the D-ornithine residue is protected by the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group. This group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin.[4] It is selectively removed under mild hydrazinolysis conditions, providing a unique chemical handle for modification.[5]
-
D-Stereochemistry: The incorporation of a D-amino acid can significantly enhance the proteolytic stability of the resulting peptide and can be used to induce specific secondary structures, such as beta-turns.
This guide will provide the technical details and field-proven insights necessary to leverage these features effectively.
Core Chemical and Physical Properties
A fundamental understanding of the physicochemical characteristics of Fmoc-D-Orn(Dde)-OH is critical for its handling, storage, and successful implementation in synthesis protocols.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-[[(9H-Fluoren-9-yl)methoxy]carbonylamino]-5-[[1-(4,4-dimethyl-2,6-dioxocyclohexan-1-ylidene)ethyl]amino]pentanoic acid | [4] |
| Chemical Formula | C₃₀H₃₄N₂O₆ | [4][6] |
| Molecular Weight | 518.60 g/mol | [4][6] |
| Appearance | White to off-white solid/powder | N/A |
| Solubility | Soluble in common SPPS solvents such as DMF, NMP, and DCM | [4] |
| Storage | Recommended storage at -20°C for long-term stability | [4] |
Structural and Mechanistic Insights
The power of Fmoc-D-Orn(Dde)-OH lies in its tripartite structure, which enables a multi-stage synthetic strategy.
Caption: Logical structure of Fmoc-D-Orn(Dde)-OH highlighting its orthogonal components.
The Chemistry of Selective Dde Deprotection
The Dde group's removal is orthogonal to both the base-labile Fmoc group and acid-labile side-chain protecting groups (e.g., Boc, tBu). This is achieved by treatment with a dilute solution of hydrazine in DMF.
Mechanism: The cleavage proceeds via nucleophilic attack by hydrazine on the Dde group's enone system, leading to the release of the free amine on the ornithine side chain and a stable hydrazine-adduct byproduct.
Expertise & Experience: The typical concentration of 2% hydrazine in DMF is a well-established balance. It is sufficiently reactive to cleave the Dde group efficiently within 10-30 minutes without causing significant side reactions.[5] Higher concentrations or prolonged exposure can risk modifications to other sensitive residues. Continuous monitoring is not typically required for this robust reaction, but for highly sensitive sequences, a small resin sample can be cleaved and analyzed by mass spectrometry to confirm completion.
Field-Proven Experimental Protocols
The following methodologies represent self-validating systems for the reliable incorporation and selective deprotection of Fmoc-D-Orn(Dde)-OH in an SPPS workflow.
Protocol 1: Coupling to the Resin-Bound Peptide
Objective: To achieve a near-quantitative acylation of the free N-terminal amine of the growing peptide chain with Fmoc-D-Orn(Dde)-OH.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-D-Orn(Dde)-OH
-
Coupling Activator: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7][8]
-
Base: N,N-Diisopropylethylamine (DIPEA)[8]
-
Solvent: High-purity, amine-free N,N-Dimethylformamide (DMF)[9]
Methodology:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. If starting a new coupling cycle, perform Fmoc deprotection on the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution: In a separate vessel, dissolve Fmoc-D-Orn(Dde)-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), in DMF. Add DIPEA (6-8 eq.).
-
Causality: HBTU reacts with the carboxylic acid to form a highly reactive OBt active ester. DIPEA is a non-nucleophilic base required to neutralize the resulting proton and facilitate the reaction. Using a slight excess ensures the reaction is driven to completion.[8]
-
-
Coupling Reaction: Add the activation solution to the prepared resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Validation: Wash the resin with DMF (3 times). Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) confirms the complete consumption of the primary amine, indicating a successful coupling. If the test is positive (blue beads), a second coupling may be necessary.
-
Washing: Thoroughly wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to prepare for the next deprotection or modification step.
Protocol 2: Orthogonal Cleavage of the Dde Group
Objective: To selectively expose the δ-amino group of the ornithine side chain for subsequent modification (e.g., branching, cyclization, or conjugation).
Materials:
-
Peptide-resin containing the Fmoc-D-Orn(Dde)-OH residue
-
Hydrazine monohydrate
-
High-purity DMF
Methodology:
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF (5 times) to ensure a clean reaction environment.
-
Deprotection: Prepare a fresh solution of 2% hydrazine monohydrate (v/v) in DMF. Add this solution to the resin.
-
Safety Note: Hydrazine is highly toxic and should be handled with appropriate personal protective equipment in a certified chemical fume hood.
-
-
Reaction: Agitate the resin slurry for 10 minutes. Drain the solution. Repeat the treatment with fresh 2% hydrazine solution for another 10 minutes.
-
Causality: A two-step treatment ensures the reaction goes to completion and that the byproducts are effectively washed away from the reaction site.
-
-
Validation & Washing: Wash the resin extensively with DMF (at least 7-10 times) to completely remove all traces of hydrazine and the Dde-adduct. The newly exposed side-chain amine is now ready for the next synthetic step.
Caption: SPPS workflow incorporating the orthogonal deprotection of Fmoc-D-Orn(Dde)-OH.
Applications in Research and Drug Development
The strategic use of Fmoc-D-Orn(Dde)-OH enables the synthesis of highly complex and potent peptide-based molecules.
-
Branched Peptides: The exposed ornithine side-chain amine serves as a novel N-terminus for the synthesis of a second, distinct peptide chain. This is a common strategy for creating synthetic vaccines, multivalent ligands, and dendrimers.[10][11]
-
Cyclic Peptides: The side-chain amine can be used as an anchor point for on-resin, head-to-tail, or side-chain-to-side-chain cyclization.[12][13] Cyclization is a powerful tool to constrain peptide conformation, leading to increased receptor affinity, selectivity, and metabolic stability.[14]
-
Site-Specific Conjugation: The uniquely reactive amine allows for the precise attachment of various moieties, including fluorophores for imaging, PEG chains to improve pharmacokinetics, or cytotoxic payloads for targeted drug delivery.
Conclusion
Fmoc-D-Orn(Dde)-OH is more than a simple protected amino acid; it is a strategic tool that unlocks advanced methodologies in peptide synthesis. Its robust and predictable orthogonal deprotection chemistry, when coupled with the validated protocols outlined in this guide, provides a reliable pathway to complex peptide architectures. A thorough understanding of the causality behind each experimental step empowers the scientist to troubleshoot effectively and push the boundaries of peptide-based drug discovery and chemical biology.
References
-
ResearchGate. Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates.[Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2).[Link]
-
Rojas Lab. Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis.[Link]
-
National Institutes of Health (NIH). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]
-
ResearchGate. Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine.[Link]
-
Yanfen Biotech. Fmoc-L-Orn(DDE)-OH - CAS:269062-80-8.[Link]
-
Aapptec Peptides. Coupling Reagents.[Link]
-
National Institutes of Health (NIH). Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides.[Link]
-
Scholarly Publications Leiden University. Synthesis of cyclic peptides as bioconjugation platforms.[Link]
-
National Institutes of Health (NIH). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.[Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis.[Link]
-
CHIMIA. Thermal Cleavage of the Fmoc Protection Group.[Link]
-
ResearchGate. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry.[Link]
-
PubMed. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides.[Link]
-
ResearchGate. (PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]
-
National Institutes of Health (NIH). Synthesis of Cyclic Peptides through Direct Aminolysis of Peptide Thioesters Catalyzed by Imidazole in Aqueous Organic Solutions.[Link]
-
ACS Combinatorial Science. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.[Link]
-
Auburn University. Synthesis of Cyclic Peptides at High Concentrations without Forming Multimers.[Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[Link]
-
National Institutes of Health (NIH). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).[Link]
-
Novabiochem. NEW Orthogonally protected lysine derivatives.[Link]
-
The Royal Society of Chemistry. A Caspase-3-triggered “Trojan Horse” for the delivery of a potent anticancer agent.[Link]
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